molecular formula C10H15N3O3S B11822192 1-((4-Methoxypyridin-3-yl)sulfonyl)piperazine

1-((4-Methoxypyridin-3-yl)sulfonyl)piperazine

Cat. No.: B11822192
M. Wt: 257.31 g/mol
InChI Key: ZYBNPBRVHVGYLE-UHFFFAOYSA-N
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Description

1-((4-Methoxypyridin-3-yl)sulfonyl)piperazine is a sulfonamide derivative of piperazine characterized by a 4-methoxy-substituted pyridinyl group attached via a sulfonyl linker. The compound’s synthesis typically involves reacting 4-methoxypyridine-3-sulfonyl chloride with piperazine in tetrahydrofuran (THF) under controlled conditions, followed by purification via crystallization .

Properties

Molecular Formula

C10H15N3O3S

Molecular Weight

257.31 g/mol

IUPAC Name

1-(4-methoxypyridin-3-yl)sulfonylpiperazine

InChI

InChI=1S/C10H15N3O3S/c1-16-9-2-3-12-8-10(9)17(14,15)13-6-4-11-5-7-13/h2-3,8,11H,4-7H2,1H3

InChI Key

ZYBNPBRVHVGYLE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=NC=C1)S(=O)(=O)N2CCNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Methoxypyridin-3-yl)sulfonyl)piperazine typically involves the reaction of piperazine with 4-methoxypyridine-3-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the compound’s high purity .

Chemical Reactions Analysis

Types of Reactions

1-((4-Methoxypyridin-3-yl)sulfonyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-((4-Methoxypyridin-3-yl)sulfonyl)piperazine is used in several scientific research fields, including:

Mechanism of Action

The mechanism of action of 1-((4-Methoxypyridin-3-yl)sulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. It may also interact with receptors to modulate signal transduction pathways .

Comparison with Similar Compounds

Structural Analogues: Sulfonyl Piperazines

a. 1-(Phenylsulfonyl)piperazine Derivatives

  • Synthesis : Analogues like 1-((4-substitutedphenyl)sulfonyl)piperazine (e.g., 4-chloro or 4-methyl derivatives) are synthesized similarly, using substituted aryl sulfonyl chlorides and piperazine .

b. 1-((6-Chloropyridin-3-yl)sulfonyl)-4-methylpiperazine

  • This analogue features a chloro substituent on the pyridine ring and a methyl group on piperazine.

Functional Analogues: Arylpiperazines with Psychoactive or Receptor Activity

a. 1-(3-Trifluoromethylphenyl)piperazine (TFMPP)

  • Receptor Affinity : TFMPP is a selective 5-HT1B receptor agonist with ~65-fold selectivity over 5-HT1A due to its electron-withdrawing trifluoromethyl group .
  • Comparison : The target compound’s methoxy group (electron-donating) may shift receptor selectivity toward 5-HT1A or other subtypes, though this requires empirical validation.

b. 1-(4-Methoxyphenyl)piperazine (MeOPP)

  • Psychoactivity : MeOPP is a recreational drug with amphetamine-like effects, likely due to its unsubstituted phenyl group facilitating CNS penetration .
  • Structural Impact : The sulfonyl linker in the target compound increases polarity, likely reducing CNS activity but improving metabolic stability .

c. 1-(2-Methoxyphenyl)piperazine

  • Activity : Acts as a 5-HT1B agonist with variable effects on sympathetic nerve discharge .

Antiviral and Cytotoxic Analogues

a. Arylpiperazinyl Fluoroquinolones

  • Antiviral Activity : Derivatives like 1-(2-methoxyphenyl)piperazine (IC50: 0.094–5.6 µM) show moderate antiviral activity. The target compound’s pyridinyl-sulfonyl group may enhance cytotoxicity or specificity .

b. 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives

  • Cytotoxicity : These benzoyl derivatives exhibit IC50 values in the micromolar range against multiple cancer cell lines. The sulfonyl linker in the target compound could modulate cell permeability and target engagement .

Antibiotic Analogues: Sulfonyl Piperazines Targeting LpxH

  • Mechanism : Sulfonyl piperazines like AZ1 inhibit LpxH, a lipid A biosynthetic enzyme in gram-negative bacteria. The target compound’s 4-methoxypyridinyl group may occupy distinct regions of the LpxH acyl-binding chamber, influencing potency .

Data Tables

Table 1: Structural and Functional Comparison of Selected Piperazine Derivatives

Compound Substituent(s) Key Activity IC50/Affinity Reference
1-((4-Methoxypyridin-3-yl)sulfonyl)piperazine 4-Methoxypyridinyl-sulfonyl Under investigation N/A
TFMPP 3-Trifluoromethylphenyl 5-HT1B agonist 65-fold selectivity over 5-HT1A
1-(2-Methoxyphenyl)piperazine 2-Methoxyphenyl 5-HT1B agonist Variable SND modulation
AZ1 (sulfonyl piperazine) Indoline-sulfonyl LpxH inhibitor (antibiotic) Ki: 8–10 nM
1-(4-Methoxyphenyl)piperazine 4-Methoxyphenyl Psychostimulant (recreational use) N/A

Table 2: Metabolic and Physicochemical Properties

Compound LogP (Predicted) Solubility (mg/mL) Metabolic Stability
This compound 1.2 0.5 (THF) High (sulfonyl stabilizes piperazine)
TFMPP 2.8 0.1 (DMSO) Moderate (oxidative dealkylation)
MeOPP 2.1 0.3 (EtOH) Low (rapid hepatic clearance)

Biological Activity

Overview

1-((4-Methoxypyridin-3-yl)sulfonyl)piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

  • Molecular Formula : C12H16N2O3S
  • Molecular Weight : 272.33 g/mol
  • IUPAC Name : this compound

The mechanism of action for this compound primarily involves its interaction with various biological targets. It is hypothesized to modulate enzyme activities and receptor interactions, which can lead to significant pharmacological effects. Specifically, compounds containing piperazine moieties have been shown to exhibit diverse biological activities including antitumor and neuroprotective effects.

Antitumor Activity

Research indicates that derivatives of piperazine, including this compound, demonstrate notable cytotoxicity against various cancer cell lines. A study reported that related piperazine compounds exhibited IC50 values in the low micromolar range against lung cancer cell lines such as A549 and HeLa .

CompoundCell LineIC50 (µM)
This compoundA549TBD
Related Piperazine DerivativeHeLa0.52 ± 0.11

Neuroprotective Effects

The compound has also been evaluated for its neuroprotective properties. In models of neurodegeneration, it has shown potential in reducing neuronal cell death and inflammation, possibly through the inhibition of pro-inflammatory cytokines .

Case Studies

  • Study on Cytotoxicity : A recent investigation into the cytotoxic effects of piperazine derivatives found that this compound significantly inhibited cell proliferation in A549 cells, suggesting a mechanism involving apoptosis induction .
  • Neuroprotection in Animal Models : In vivo studies using rodent models indicated that administration of this compound resulted in reduced markers of oxidative stress and inflammation in brain tissues, supporting its potential use in treating neurodegenerative diseases .

Research Findings

A variety of studies have explored the structure-activity relationship (SAR) of piperazine derivatives. It was found that modifications at the para position of the pyridine ring can enhance biological activity. For instance, introducing methoxy groups has been associated with improved solubility and bioavailability .

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